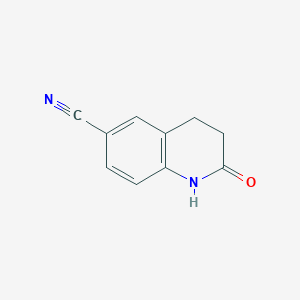
2-Oxo-1,2,3,4-Tetrahydrochinolin-6-carbonitril
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Verbindungen, die dem “2-Oxo-1,2,3,4-Tetrahydrochinolin-6-carbonitril” ähneln, wurden auf ihr Potenzial als antimikrobielle, antimykotische, antioxidative, entzündungshemmende, schmerzstillende und Krebsmittel untersucht. Spiro-fusionierte heterocyclische Moleküle wie Spiro [Benzothiophen-3,3’-Pyrroline] zeigen vielversprechende Ergebnisse in enantioselektiven katalytischen Methoden und als Modellverbindungen mit antimykobakteriellen, antituberkulösen und sogar antidiabetischen Eigenschaften .
Enzyminhibition
Diese Verbindungen wurden auch auf ihre Fähigkeit untersucht, die β-Glucuronidase-Aktivität zu hemmen, ein wichtiger Ansatz zur Behandlung verschiedener Krankheiten. Eine Bibliothek von 2-Oxo-1,2,3,4-Tetrahydropyrimidinen wurde synthetisiert, um ihre β-Glucuronidase-Hemmwirkung und ihren Modus der Enzyminhibition zu bewerten .
Katalyse
In der Katalyseforschung kann die Veränderung des Katalysators die Reaktionswege und die Produktbildung erheblich beeinflussen. Beispielsweise führte die Verwendung von 5% Pt/C als Katalysator zu einer Reduzierung der Doppelbindungsverschiebung und Aromatisierungspfade und begünstigte die Bildung von Tetrahydrochinolin mit hoher cis-Selektivität .
Synthesemethoden
Es wurde ein neues Eintopf-Zweischritt-Protokoll zur Synthese von 2-Oxo-1,2,3,4-Tetrahydrochinolin-3-carboxylat aus 2-(2-(Benzylamino)benzyliden)malonat entwickelt . Zusätzlich wurde ein robustes Verfahren im Grammmaßstab für die Synthese von 2-Oxo-1,2,3,4-Tetrahydropyrimidinen durch C–H-Funktionalisierung von Methylarenen und in-situ-Erzeugung von Harnstoff aus UHP unter lösungsmittelfreien Bedingungen demonstriert .
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .
Biochemical Pathways
The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .
Pharmacokinetics
Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .
Action Environment
It’s worth noting that the storage temperature and physical form of the compound can impact its stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of aniline derivatives with malononitrile and subsequent cyclization using a suitable catalyst. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can
Eigenschaften
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAWZROXAVJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570784 | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159053-44-8 | |
| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



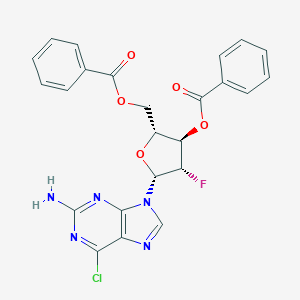

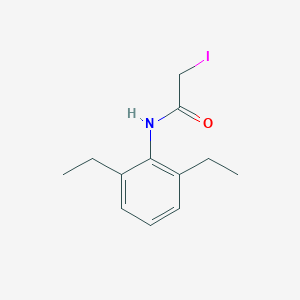
![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)
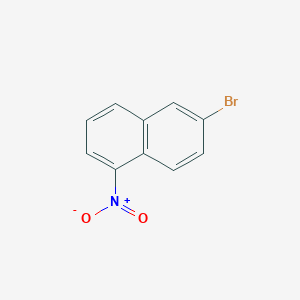
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
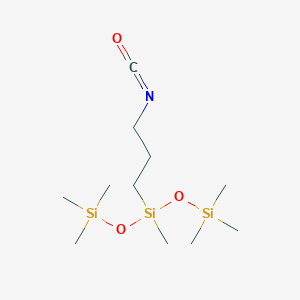
![(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B180131.png)

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

